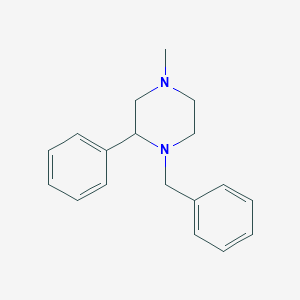

4-Benzyl-1-methyl-3-phenylpiperazine

Description

Properties

CAS No. |

23174-98-3 |

|---|---|

Molecular Formula |

C18H22N2 |

Molecular Weight |

266.4 g/mol |

IUPAC Name |

1-benzyl-4-methyl-2-phenylpiperazine |

InChI |

InChI=1S/C18H22N2/c1-19-12-13-20(14-16-8-4-2-5-9-16)18(15-19)17-10-6-3-7-11-17/h2-11,18H,12-15H2,1H3 |

InChI Key |

KGWHOILRUTWWPT-UHFFFAOYSA-N |

SMILES |

CN1CCN(C(C1)C2=CC=CC=C2)CC3=CC=CC=C3 |

Canonical SMILES |

CN1CCN(C(C1)C2=CC=CC=C2)CC3=CC=CC=C3 |

Origin of Product |

United States |

Historical Development and Early Research on 4 Benzyl 1 Methyl 3 Phenylpiperazine

Chronology of Piperazine (B1678402) Scaffold Discovery and Elucidation

The piperazine scaffold, a six-membered ring containing two opposing nitrogen atoms, has been a cornerstone in medicinal chemistry for over a century. wikipedia.orgnih.gov Its name was derived from a perceived chemical similarity to piperidine (B6355638), a component of piperine (B192125) from the black pepper plant, though piperazines are not plant-derived. wikipedia.orgchemeurope.com

Initially, in the 19th century, piperazine was explored for medical purposes, including the treatment of gout, due to its ability to dissolve uric acid in vitro, although this success was not replicated in clinical settings. nih.govchemeurope.com A significant milestone occurred around 1950 when it was introduced as an effective anthelmintic agent for treating roundworm and pinworm infections in both humans and animals. chemeurope.comdrugbank.combritannica.com This application stemmed from its ability to paralyze the parasites, allowing them to be expelled by the host. chemeurope.combritannica.com

Industrially, piperazine is produced as a byproduct of ethylenediamine (B42938) synthesis from the ammoniation of 1,2-dichloroethane (B1671644) or ethanolamine. wikipedia.org An alternative synthesis involves the reduction of pyrazine (B50134) using sodium in ethanol. wikipedia.orgchemeurope.com X-ray crystallography has confirmed that the piperazine ring typically adopts a chair conformation. wikipedia.org The recognition of the piperazine moiety as a "privileged scaffold" in drug design spurred extensive research into its derivatives. tandfonline.comnih.govresearchgate.net

Seminal Contributions to the Synthesis of Phenylpiperazines

The synthesis of phenylpiperazines, a key subclass of piperazine derivatives, has been a subject of considerable research. One of the foundational methods for producing N-phenylpiperazine involves the cyclization reaction between aniline (B41778) and bis(2-chloroethyl)amine (B1207034) hydrochloride. google.com This method, while utilizing readily available materials, can require high temperatures (160-250 °C) and can produce acidic waste gas. google.com Another established route is the condensation reaction between a halogenated benzene (B151609), such as chlorobenzene, and piperazine. google.comchemicalbook.com

In 1966, a notable contribution to the field was the publication of a synthetic method for 2-phenylpiperazine, further expanding the chemical space of these compounds. acs.org Research has also explored palladium-catalyzed amination reactions to couple aryl chlorides with amines to form the phenylpiperazine structure. chemicalbook.com These seminal synthetic strategies laid the groundwork for creating more complex, multi-substituted phenylpiperazine derivatives.

Table 1: Early Synthetic Methods for Phenylpiperazines

| Method | Reactants | Key Features |

|---|---|---|

| Cyclization | Aniline and bis(2-chloroethyl)amine hydrochloride | Solvent-free, high-temperature reaction. google.com |

| Condensation | Halogenated benzene and piperazine | A common industrial production process. google.com |

Evolution of Synthetic Strategies for 4-Benzyl-1-methyl-3-phenylpiperazine and Related Analogues

The specific synthesis of this compound is documented within the context of producing its de-benzylated analogue, 1-Methyl-3-phenylpiperazine (B26559), a crucial intermediate for the antidepressant Mirtazapine. google.comgoogle.com An industrially advantageous process was developed to create high-purity 1-Methyl-3-phenylpiperazine by using a novel intermediate, 4-Benzyl-1-methyl-2-oxo-3-phenylpiperazine. google.comgoogle.com

The synthetic pathway proceeds through several defined steps:

Methylation: The process begins with the methylation of 4-benzyl-2-oxo-3-phenylpiperazine using methyl iodide in the presence of sodium hydride to yield 4-benzyl-1-methyl-2-oxo-3-phenylpiperazine. google.com

Reduction: The resulting oxo-piperazine derivative is then reduced. This key step utilizes a powerful reducing agent, lithium aluminium hydride (LiAlH₄), in a solvent like tetrahydrofuran (B95107) (THF) at reflux temperature. This reaction converts the ketone group into a methylene (B1212753) group, affording the target compound, this compound. google.comgoogle.com

Debenzylation: To obtain the related analogue 1-Methyl-3-phenylpiperazine, the benzyl (B1604629) protecting group is removed from this compound. This is achieved through catalytic hydrogenation, typically using a palladium on charcoal (Pd/C) catalyst in acetic acid under hydrogen pressure. google.comgoogle.com

This strategic use of a benzyl protecting group allows for selective modifications before its removal, representing an evolution from earlier, less selective synthetic routes that could result in isomeric impurities. google.com

Table 2: Synthesis of this compound

| Step | Precursor | Reagents | Product |

|---|---|---|---|

| 1. Methylation | 4-Benzyl-2-oxo-3-phenylpiperazine | Methyl iodide, Sodium hydride | 4-Benzyl-1-methyl-2-oxo-3-phenylpiperazine google.com |

Initial Academic Explorations of Substituted Piperazine Motifs

Academic interest in substituted piperazine motifs began in the early 20th century, driven by their potential as pharmacophores. nih.gov Researchers synthesized a vast number of derivatives, recognizing that the piperazine ring could serve as a versatile scaffold to build molecules with diverse pharmacological activities. nih.govresearchgate.net This heterocycle's physicochemical properties—such as its basicity and water solubility—could be fine-tuned through substitution on its nitrogen and carbon atoms, making it an attractive component for drug design. tandfonline.comnih.gov

Early explorations led to the discovery that piperazine derivatives possessed a wide range of biological actions. Many successful drugs across various therapeutic classes, including antidepressants (e.g., Trazodone), antihistamines (e.g., Cyclizine), and antipsychotics, incorporate the piperazine core. chemeurope.comwikipedia.org The ability of the piperazine ring to improve the pharmacokinetic properties of a molecule and to correctly orient pharmacophoric groups for interaction with biological targets solidified its status as a privileged structure in medicinal chemistry. nih.gov These initial academic pursuits paved the way for the development of highly specific and complex derivatives like this compound.

Synthetic Methodologies and Chemical Transformations of 4 Benzyl 1 Methyl 3 Phenylpiperazine

Strategies for Piperazine (B1678402) Ring Formation in the Synthesis of 4-Benzyl-1-methyl-3-phenylpiperazine

Cyclization Reactions Utilizing Key Precursors

The synthesis of the piperazine core often begins with acyclic precursors that are induced to cyclize. One prominent method involves the reaction between an ethylenediamine (B42938) derivative and a substituted two-carbon unit. For instance, the condensation of ethyl α-bromophenylacetate with ethylenediamine can produce 3-oxo-2-phenylpiperazine, a direct precursor to the piperazine ring system found in the target molecule. researchgate.net This cyclization establishes the fundamental 2-phenylpiperazine-3-one structure.

Alternative strategies to form the piperazine ring include:

Reaction with bis(2-chloroethyl)amine (B1207034) : Aniline (B41778) and its derivatives can react with bis(2-chloroethyl)amine hydrochloride at high temperatures, typically without a solvent, to form N-phenylpiperazine structures through a cyclization reaction. nih.govgoogle.com

From Styrene (B11656) Oxide : The reaction of styrene oxide with N-methylethanolamine can produce an intermediate diol, N-(2-hydroxyethyl)-N-methyl-β-hydroxy-β-phenylethylamine, which can be further processed into a piperazine ring. google.com However, this method can lead to isomeric impurities. google.com

Modern Catalytic Methods : Contemporary approaches utilize advanced catalytic systems. These include visible-light-promoted decarboxylative annulation reactions between glycine-based diamines and aldehydes, which offer mild reaction conditions. organic-chemistry.org Another innovative method involves a double Michael addition of a primary amine to nitrosoalkenes, followed by a catalytic reductive cyclization of the resulting dioxime to form the piperazine ring. mdpi.com

A particularly relevant pathway for the synthesis of related compounds involves the reaction of N-(2-chloroethyl)-N-methyl-β-chloro-β-phenylethylamine with ammonia (B1221849) to yield the cyclized piperazine product. google.com

Stepwise Construction of the Piperazine-2,5-dione Ring for Derivative Synthesis

The piperazine-2,5-dione scaffold, also known as a diketopiperazine (DKP), serves as a versatile intermediate for synthesizing a wide array of piperazine derivatives. nih.gov These structures are essentially cyclic dipeptides and offer multiple sites for chemical modification.

The fundamental piperazine-2,5-dione ring can be synthesized through the self-condensation of amino acids, such as glycine, heated in a high-boiling point solvent like ethylene (B1197577) glycol. mdpi.comresearchgate.networdpress.com More complex and asymmetric derivatives are constructed in a stepwise fashion:

Dipeptide Formation : Two different amino acids are coupled. For example, N-Boc-Leucine can be reacted with Phenylalanine methyl ester to form a protected dipeptide. nih.gov

Deprotection and Cyclization : The protecting group (e.g., Boc) is removed, and the resulting linear dipeptide undergoes an internal cyclization reaction to form the 2,5-diketopiperazine ring. nih.govnih.gov

A key strategy for creating unsymmetrical derivatives involves using 1,4-diacetylpiperazine-2,5-dione. The acetyl groups allow for controlled, stepwise condensation reactions with different aromatic aldehydes, enabling the synthesis of mono- and unsymmetrical bis-arylidene derivatives. mdpi.comresearchgate.netnih.gov This method provides precise control over the introduction of substituents onto the DKP core.

Table 1: Selected Methods for Piperazine-2,5-dione Ring Formation

| Starting Materials | Key Reaction Type | Product | Reference(s) |

|---|---|---|---|

| Glycine | Self-condensation | Piperazine-2,5-dione | mdpi.comresearchgate.networdpress.com |

| N-Boc-Leucine, Phenylalanine methyl ester | Peptide coupling, deprotection, cyclization | 2,5-Diketopiperazine derivative | nih.gov |

| Boc-Gly, L-DOPA-OMe hydrochloride | Condensation, deprotection, internal cyclization | (S)-3-(3,4-Dihydroxybenzyl) piperazine-2,5-dione | nih.gov |

| 1,4-Diacetylpiperazine-2,5-dione, Aldehyde | Aldol condensation | Mono- or Bis-arylidene piperazine-2,5-dione | mdpi.comnih.gov |

Alkylation and Arylation Reactions in the Synthesis of this compound

Once the core piperazine or oxo-piperazine ring is formed, subsequent alkylation and arylation reactions are employed to install the required methyl, benzyl (B1604629), and phenyl groups at specific positions.

Regioselective N-Alkylation Approaches

Achieving regioselectivity during N-alkylation is crucial to avoid the formation of undesired isomers. Direct methylation of an unprotected 2-phenylpiperazine, for example, is often non-selective and can yield a mixture of 1-methyl, 4-methyl, and 1,4-dimethyl products. google.com

To ensure selective methylation at the N-1 position, a protecting group strategy is employed. The synthesis of this compound relies on the intermediate 4-benzyl-2-oxo-3-phenylpiperazine. google.comgoogle.com In this intermediate, the bulky benzyl group at the N-4 position sterically and electronically directs the incoming methyl group to the N-1 position. The methylation is typically carried out using a methylating agent like methyl iodide in the presence of a strong base such as sodium hydride in an aprotic polar solvent like N,N-dimethylformamide (DMF). google.comgoogle.com This approach selectively yields 4-benzyl-1-methyl-2-oxo-3-phenylpiperazine. google.comarkat-usa.org

The use of a benzyl protecting group is a common and effective strategy for controlling the regioselectivity of reactions on the piperazine ring, as it can be easily removed later via hydrogenolysis. orgsyn.org

Introduction of Phenyl and Benzyl Moieties

The phenyl and benzyl groups in this compound are introduced at different stages of the synthesis.

Phenyl Group at C-3 : The phenyl group at the C-3 position is incorporated from the very beginning of the synthesis. It is part of one of the initial precursors. For example, in the cyclization reaction involving ethyl α-bromophenylacetate, the phenyl group is already present on the α-carbon. researchgate.net Similarly, syntheses starting from styrene oxide also carry the phenyl group through the reaction sequence. google.com

Benzyl Group at N-4 : The benzyl group at the N-4 position is typically introduced as a protecting group to direct subsequent reactions. google.comgoogle.com Starting with an intermediate like 3-oxo-2-phenylpiperazine, the N-4 position can be benzylated using benzyl chloride. This yields 4-benzyl-2-oxo-3-phenylpiperazine, the key intermediate for the subsequent regioselective N-1 methylation. google.comarkat-usa.org

Table 2: Key Functionalization Reactions

| Intermediate | Reagent(s) | Reaction Type | Product | Reference(s) |

|---|---|---|---|---|

| 4-Benzyl-2-oxo-3-phenylpiperazine | Methyl iodide, Sodium hydride, DMF | Regioselective N-Alkylation | 4-Benzyl-1-methyl-2-oxo-3-phenylpiperazine | google.comgoogle.com |

| 3-Oxo-2-phenylpiperazine | Benzyl chloride | N-Benzylation (Protection) | 4-Benzyl-2-oxo-3-phenylpiperazine | google.comarkat-usa.org |

Reduction Strategies for Oxo-Piperazine Intermediates

The final step in the synthesis of the target compound from its immediate precursor involves the reduction of the amide carbonyl (oxo) group. The intermediate, 4-benzyl-1-methyl-2-oxo-3-phenylpiperazine, is a cyclic amide, also known as a lactam.

The reduction of this oxo group is accomplished using a powerful reducing agent, most commonly lithium aluminum hydride (LiAlH₄). google.comgoogle.com Amides are relatively unreactive compared to other carbonyl compounds, necessitating the use of a strong hydride donor like LiAlH₄. chemistrysteps.commasterorganicchemistry.com The reaction is typically performed in an anhydrous ether solvent, such as tetrahydrofuran (B95107) (THF), often under reflux conditions to ensure completion. google.comgoogle.com

The mechanism for the LiAlH₄ reduction of an amide involves a two-step process:

A hydride ion performs a nucleophilic attack on the amide carbonyl carbon, forming a tetrahedral intermediate. jove.comucalgary.ca

The oxygen atom coordinates to the aluminum species, which is then eliminated, forming a transient iminium ion. jove.comucalgary.ca

A second hydride ion rapidly attacks the iminium carbon, reducing it to a methylene (B1212753) (-CH₂) group and yielding the final amine product. jove.comucalgary.ca

This transformation effectively converts the C=O group of the lactam at the 2-position into a -CH₂- group, yielding the final product, this compound. google.comgoogle.com This reduction strategy is robust and widely applicable for converting both cyclic and acyclic amides to their corresponding amines. chemistrysteps.commasterorganicchemistry.comwikipedia.org

Catalytic Hydrogenation Methods

Catalytic hydrogenation is a pivotal transformation for the this compound scaffold, primarily employed for the deprotection of the N4-benzyl group. This process, known as hydrogenolysis, cleaves the carbon-nitrogen bond, liberating the secondary amine and yielding 1-methyl-3-phenylpiperazine (B26559). umich.eduresearchgate.net

This debenzylation is commonly achieved using a palladium on charcoal (Pd/C) catalyst. google.comumich.edu The reaction is typically conducted under a hydrogen gas atmosphere at pressures ranging from 80 to 100 psi. google.com Solvents such as acetic acid or a mixture of methanol (B129727) and acetic acid are frequently used. google.comumich.edu For instance, dissolving this compound in acetic acid with a 5% Pd/C catalyst and hydrogenating at 80-100 psi for approximately 4-5 hours at room temperature effectively removes the benzyl group. google.comumich.edu This method is noted for its high efficiency and the production of highly pure 1-methyl-3-phenylpiperazine, which is a crucial precursor for the antidepressant Mirtazapine. google.com

In some synthetic routes, catalytic hydrogenation is also used to reduce other functional groups. For example, a precursor such as 4-benzyl-1-methyl-2-oxo-3-phenylpiperazine can be treated with 5% palladium-carbon under 100 psi of hydrogen pressure in acetic acid to facilitate its transformation. google.com

Table 1: Conditions for Catalytic Hydrogenation of this compound

| Substrate | Catalyst | Solvent | Pressure (psi) | Temperature | Product | Reference |

|---|---|---|---|---|---|---|

| This compound | 5% Pd/C (50% wet) | Acetic Acid | 80–100 | 25–30 °C | 1-Methyl-3-phenylpiperazine | google.comumich.edu |

| This compound | 5% Pd-C (50% wet) | Methanol / Acetic Acid | 100 | Room Temp. | 1-Methyl-3-phenylpiperazine | umich.edu |

| 4-Benzyl-1-methyl-2-oxo-3-phenylpiperazine | 5% Pd/C (50% wet) | Acetic Acid | 100 | Not specified | Deprotected product | google.com |

Metal Hydride Reductions

Metal hydride reagents are instrumental in the synthesis of this compound, specifically for the reduction of the amide carbonyl group in its lactam precursor, 4-benzyl-1-methyl-2-oxo-3-phenylpiperazine. google.comumich.edu

Lithium aluminum hydride (LiAlH₄) is the most commonly cited reagent for this transformation. google.comumich.edu The reduction is typically performed by adding the lactam precursor to a suspension of LiAlH₄ in an anhydrous solvent like tetrahydrofuran (THF) under a nitrogen atmosphere. google.comumich.edu The reaction mixture is then heated to reflux for several hours to ensure complete conversion. The stoichiometry generally involves using a slight excess of LiAlH₄, around 1.0 to 1.2 moles of the hydride per mole of the lactam, to drive the reaction to completion. google.com This process effectively reduces the amide to the corresponding amine, forming the this compound structure with high yields, often exceeding 90%.

Another synthetic approach utilizes sodium borohydride (B1222165) (NaBH₄) for the reduction of a 1-methyl-3-phenyl-1,2,3,6-tetrahydropyrazine intermediate, which is formed through the cyclization of an imine tautomer. sphinxsai.com This reduction of the C=N bond within the ring structure yields the final saturated piperazine ring system. sphinxsai.com

Table 2: Metal Hydride Reduction in the Synthesis of this compound and its Precursors

| Precursor | Reagent | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 4-Benzyl-1-methyl-2-oxo-3-phenylpiperazine | Lithium aluminum hydride (LiAlH₄) | Tetrahydrofuran (THF) | Reflux | This compound | 93.6% | |

| 1-Methyl-3-phenyl-1,2,3,6-tetrahydropyrazine | Sodium borohydride (NaBH₄) | Not specified | Not specified | 1-Methyl-3-phenylpiperazine | Not specified | sphinxsai.com |

Protecting Group Chemistry in the Synthesis of this compound

Protecting group chemistry is fundamental to the selective synthesis of this compound and its derivatives. umich.eduresearchgate.net A protecting group temporarily masks a reactive functional group to prevent it from participating in a chemical reaction, allowing for transformations to occur at other sites in the molecule. acs.org

In the context of this piperazine's synthesis, the benzyl (Bn) group serves as a crucial protecting group for the nitrogen atom at the 4-position of the piperazine ring. umich.eduresearchgate.net This protection is typically installed early in the synthetic sequence and prevents unwanted side reactions during subsequent steps, such as the N1-methylation or the reduction of the lactam at the 2-position. google.comumich.edu The benzyl group is stable under the basic conditions used for alkylation and the reducing conditions of metal hydrides like LiAlH₄. umich.edu Its primary advantage is its facile removal under neutral conditions via catalytic hydrogenolysis, as detailed in section 3.3.1. google.comumich.edu

An alternative protecting group for the N4 position is the tert-butoxycarbonyl (Boc) group. umich.eduresearchgate.net The Boc group can be introduced using di-tert-butyl dicarbonate (B1257347) and is readily removed under acidic conditions, for example, with 6N hydrochloric acid (HCl), offering an orthogonal deprotection strategy to the hydrogenolysis of the benzyl group. umich.eduacs.org This allows for selective deprotection when multiple protecting groups are present in a molecule. acs.org

Table 3: Protecting Groups Used in the Synthesis of the 3-Phenylpiperazine Scaffold

| Protecting Group | Chemical Name | Protection Reagent | Deprotection Conditions | Reference |

|---|---|---|---|---|

| Bn | Benzyl | Benzyl chloride (C₆H₅CH₂Cl) | H₂, Pd/C, Acetic Acid | umich.edu |

| Boc | tert-Butoxycarbonyl | Di-tert-butyl dicarbonate ((Boc)₂O) | 6N HCl | umich.edu |

Stereoselective Synthesis of this compound Enantiomers

The development of stereoselective routes to chiral piperazines is a significant area of synthetic chemistry, given their prevalence in pharmaceuticals. While specific methods for the direct asymmetric synthesis of this compound enantiomers are not extensively detailed, several analogous strategies provide a blueprint for achieving stereocontrol.

One potential strategy involves the use of chiral starting materials. For example, a synthesis of (2S,6S)-2,4,6-tris(phenylmethyl)piperazine has been achieved starting from (S)-phenylalanine. clockss.org This approach establishes the initial stereocenter, which then directs the stereochemistry of subsequent transformations. A similar approach could conceivably be adapted, using a chiral precursor derived from phenylalanine to construct the chiral 3-phenylpiperazine core.

Another powerful method is the use of chiral auxiliaries. The asymmetric synthesis of (3S)-1-[(1R)-2-hydroxy-1-phenylethyl]-3-methylpiperidin-2-one demonstrates this principle. academax.com In this case, a chiral auxiliary attached to the nitrogen atom directs the diastereoselective alkylation at the C3 position. After the desired stereocenter is set, the chiral auxiliary can be cleaved. This methodology could be applied to a 3-phenylpiperazin-2-one (B1581277) core, where a chiral auxiliary guides the methylation at C3 before the introduction of the N4-benzyl group.

Furthermore, modern catalytic asymmetric methods offer promising routes. Rhodium-catalyzed asymmetric reductive Heck reactions have been used to create enantioenriched 3-substituted piperidines from pyridine (B92270) precursors with excellent enantioselectivity. snnu.edu.cn Similarly, manganese-catalyzed asymmetric hydroamination of allylic alcohols can produce chiral γ-amino alcohols, which are versatile precursors for synthesizing chiral piperazine derivatives with high enantiomeric excess (ee). acs.org These catalytic approaches could potentially be adapted to construct the chiral 3-phenylpiperazine skeleton.

Chemical Modifications and Derivatization of the this compound Scaffold

The this compound scaffold is a versatile platform for further chemical modifications and the synthesis of a range of derivatives. These modifications can be targeted at several positions on the piperazine ring.

A primary derivatization involves the debenzylation at the N4 position, yielding 1-methyl-3-phenylpiperazine. google.com This secondary amine is a critical building block for more complex molecules. For example, it is a key intermediate in the multi-step synthesis of the tetracyclic antidepressant Mirtazapine. sphinxsai.comgoogle.com

Modifications at the N1 position are also common. By starting with different alkylating agents in the initial synthesis, a variety of N1-substituted-4-benzyl-3-phenylpiperazines can be prepared. For instance, using ethyl iodide or allyl bromide instead of methyl iodide leads to the formation of 4-benzyl-1-ethyl-3-phenylpiperazine and 1-allyl-4-benzyl-3-phenylpiperazine, respectively. researchgate.net

Further derivatization can be achieved through reactions involving the piperazine ring itself or the attached phenyl group. A novel synthetic method has been described that leads to derivatives such as 3-ethenyl-1-methyl-5-phenylpiperazine and 2-benzyl-1-methyl-3-phenylpiperazine, showcasing the potential for creating a diverse library of related compounds. sphinxsai.com

Structural Elucidation and Stereochemical Considerations in 4 Benzyl 1 Methyl 3 Phenylpiperazine Research

Conformational Analysis of the Piperazine (B1678402) Ring System

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms, is the structural core of the molecule. In substituted piperazines, this ring predominantly adopts a chair conformation, as this arrangement minimizes both angular and torsional strain, representing the most stable chemical state. researchgate.net This has been consistently observed in crystal structure analyses of various phenylpiperazine derivatives. nih.govnih.gov In this conformation, the substituents at the carbon and nitrogen atoms can occupy either axial or equatorial positions. The specific puckering of the ring in the chair form can be quantified using parameters such as QT, θ, and φ, which describe the total puckering amplitude and the shape of the ring, respectively. nih.gov For example, studies on related 4-phenylpiperazin-1-ium salts have shown the protonated piperazine ring adopting chair or distorted chair conformations. nih.gov

Isomerism and Chiral Properties of 4-Benzyl-1-methyl-3-phenylpiperazine

A key stereochemical feature of this compound is its chirality. The carbon atom at the 3-position (C3), which is bonded to a hydrogen atom, a phenyl group, and two different carbon atoms of the piperazine ring, is a stereocenter.

Table 1: Isomeric Properties of this compound

| Property | Description |

|---|---|

| Chiral Center | The carbon atom at position 3 (C3) of the piperazine ring. |

| Isomer Types | Enantiomers (R and S configurations). |

| Implication | The molecule is optically active and can exist in two distinct three-dimensional forms. |

Advanced Techniques for Stereochemical Characterization

Several advanced analytical techniques are employed to elucidate the structure and confirm the stereochemistry of molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for determining the molecular structure. The chemical shifts and coupling patterns of the protons and carbons provide detailed information about the connectivity of atoms and the chemical environment of the different groups. For instance, ¹H NMR data for this compound shows distinct signals for the methyl, benzyl (B1604629), and phenyl protons, confirming the presence and arrangement of these substituents. google.com

X-ray Crystallography: This is the definitive method for determining the three-dimensional structure of a molecule in its crystalline form, providing precise bond lengths, bond angles, and conformational details.

Chiral High-Performance Liquid Chromatography (HPLC): This technique is essential for separating and quantifying the individual enantiomers (R and S) of a chiral compound. acs.org

Optical Rotation: The measurement of specific rotation using a polarimeter can distinguish between enantiomers, as they rotate plane-polarized light in opposite directions. This data is often used to determine the absolute configuration of a product by comparison with known standards. acs.org

Crystal Structure Analysis of this compound and its Derivatives

While the specific crystal structure of this compound is not widely published, extensive research on its derivatives provides significant insight into the expected structural features. researchgate.netiucr.orgresearchgate.net Single-crystal X-ray diffraction analysis is the primary technique used for this purpose.

Studies on related phenylpiperazine compounds consistently show the piperazine ring adopting a chair conformation. nih.govnih.gov The analysis reveals how molecules are arranged in the crystal lattice, a packing that is often stabilized by a network of weak intermolecular forces, including hydrogen bonds and π-π stacking interactions between aromatic rings. researchgate.netnih.gov For example, in the crystal structure of some 4-phenylpiperazinium salts, the packing is built up of ribbons or sheets formed by a combination of N—H···O and C—H···O hydrogen bonds, which create a three-dimensional network. nih.goviucr.org Hirshfeld surface analysis is another computational tool used to visualize and quantify these crucial intermolecular contacts within the crystal structure. mdpi.com

The data obtained from X-ray analysis includes the crystal system, space group, and unit cell dimensions, which precisely define the crystalline solid.

Table 2: Example Crystallographic Data for Piperazine Derivatives

| Compound | Crystal System | Space Group | Key Finding | Reference |

|---|---|---|---|---|

| (Z)-4-benzyl-N'-(4-chloro-2-oxoindolin-3-ylidene)-piperazine-1-carbothiohydrazide | Triclinic | P-1 | The structure is stabilized by intermolecular hydrogen bonds. | researchgate.net |

| 4-Phenyl-piperazine-1-sulfonamide | Monoclinic | P21/c | The crystal structure consists of layers linked by hydrogen bonds and π-π stacking. | researchgate.net |

| 1-(3,4-Difluorobenzyl)-4-(4-methylphenylsulfonyl)piperazine | Monoclinic | P21/c | The piperazine ring adopts a chair conformation. | nih.gov |

Molecular Interactions and Receptor/enzyme Binding Mechanisms of 4 Benzyl 1 Methyl 3 Phenylpiperazine

Principles of Ligand-Target Recognition for Piperazine (B1678402) Derivatives

Piperazine and its derivatives are considered "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide range of biological targets. researchgate.net The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, can adopt various conformations, allowing it to fit into diverse binding pockets of receptors and enzymes. wikipedia.org The nitrogen atoms of the piperazine ring are key to its molecular interactions. They can act as hydrogen bond acceptors, and under physiological conditions, one or both nitrogen atoms can be protonated, allowing for the formation of strong ionic bonds with acidic amino acid residues, such as aspartate, in the binding sites of G-protein coupled receptors (GPCRs). researchgate.net

The versatility of the piperazine scaffold allows for the attachment of various substituents at the N1 and N4 positions, which significantly influences the compound's affinity, selectivity, and functional activity at different targets. researchgate.net For instance, the arylpiperazine moiety is a common feature in many centrally active drugs targeting serotonin (B10506) and dopamine (B1211576) receptors. researchgate.net The nature and position of substituents on the aryl ring, as well as the length and composition of any linker chain, are critical determinants of the ligand's pharmacological profile. nih.gov

Radioligand Binding Assays for Target Identification

Radioligand binding assays are a fundamental tool for identifying and characterizing the interaction of a ligand with its receptor. These assays use a radioactively labeled compound (radioligand) with known high affinity and specificity for a particular receptor. By measuring the displacement of this radioligand by an unlabeled compound of interest, such as 4-benzyl-1-methyl-3-phenylpiperazine, researchers can determine the affinity of the new compound for that receptor.

The affinity of a ligand for its receptor is quantified by the inhibition constant (K_i) and the dissociation constant (K_d). The K_d value represents the concentration of a radioligand at which 50% of the receptors are occupied at equilibrium and is determined through saturation binding experiments. The K_i value, determined in competitive binding assays, is the concentration of a competing ligand that occupies 50% of the receptors in the presence of a radioligand. A lower K_i or K_d value indicates a higher binding affinity.

While no specific K_i or K_d values for this compound are available, data for structurally related benzylpiperazine and phenylpiperazine derivatives at various receptors provide a basis for inferring potential targets. For example, benzylpiperazine derivatives have shown high affinity for sigma-1 (σ1) receptors, with some compounds exhibiting K_i values in the low nanomolar range. nih.gov Phenylpiperazine derivatives are known to bind with varying affinities to dopamine (D2, D3) and serotonin (5-HT1A, 5-HT2A, 5-HT7) receptors. researchgate.netmdpi.com

Table 1: Illustrative Binding Affinities (K_i in nM) of Structurally Related Piperazine Derivatives

| Compound Class | Receptor Subtype | Reported K_i (nM) Range |

| Benzylpiperazine Derivatives | Sigma-1 (σ1) | 1.6 - 145 |

| Benzylpiperazine Derivatives | Sigma-2 (σ2) | 43 - 886 |

| Phenylpiperazine Derivatives | Dopamine D2 | 300 - (subnanomolar for some analogs) |

| Phenylpiperazine Derivatives | Dopamine D3 | High affinity (nanomolar range) |

| Phenylpiperazine Derivatives | Serotonin 5-HT1A | 23.9 - 41.5 |

| Phenylpiperazine Derivatives | Serotonin 5-HT2A | 39.4 - 315 |

| Phenylpiperazine Derivatives | Serotonin 5-HT7 | 9.38 - 79.4 |

This table is for illustrative purposes and shows the range of reported affinities for various derivatives within these classes, not for a single compound.

Receptor subtype selectivity is a crucial aspect of a drug's profile, as it can determine its therapeutic efficacy and side-effect profile. Selectivity is assessed by comparing the binding affinity (K_i values) of a compound across a panel of different receptor subtypes. A compound is considered selective for a particular subtype if its K_i value for that subtype is significantly lower (typically at least 10-fold) than for other subtypes.

For benzylpiperazine derivatives, high selectivity for the σ1 receptor over the σ2 receptor has been reported, with selectivity ratios (K_i σ2 / K_i σ1) reaching up to 886 for some compounds. nih.gov Phenylpiperazine derivatives often exhibit varying degrees of selectivity for different dopamine and serotonin receptor subtypes, which is highly dependent on the specific substitutions on the phenyl ring and the piperazine scaffold. researchgate.netmdpi.com

Enzyme Inhibition Kinetics and Mechanism Elucidation

In addition to receptor binding, piperazine derivatives can also interact with and inhibit the activity of various enzymes. Enzyme inhibition assays are used to determine the potency of an inhibitor (often expressed as the IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%) and to elucidate the mechanism of inhibition.

Enzyme inhibitors can act through different mechanisms. Competitive inhibitors bind to the active site of the enzyme, the same site where the substrate binds. This type of inhibition can be overcome by increasing the substrate concentration. Non-competitive inhibitors bind to an allosteric site on the enzyme, a site different from the active site. This binding changes the conformation of the enzyme, reducing its activity regardless of the substrate concentration. Kinetic studies, such as Lineweaver-Burk plots, can distinguish between these inhibition modes.

Piperazine-based compounds have been shown to act as competitive inhibitors of enzymes like monoamine oxidase (MAO). nih.gov For instance, certain piperazine-substituted chalcones were found to be competitive inhibitors of MAO-B, with K_i values in the sub-micromolar range. nih.gov

Many enzymes exist in multiple isoforms, which are structurally similar but may have different functions or tissue distributions. The selectivity of an inhibitor for a specific enzyme isoform is important for achieving targeted therapeutic effects and minimizing off-target side effects.

For example, monoamine oxidase exists as two main isoforms, MAO-A and MAO-B. Phenylpiperazine and benzylpiperidine derivatives have been developed as selective inhibitors of MAO-B. mdpi.comnih.gov The selectivity is determined by comparing the IC50 or K_i values for each isoform. High selectivity for MAO-B over MAO-A has been achieved with some piperazine derivatives, with selectivity indices (SI = IC50 MAO-A / IC50 MAO-B) greater than 1000. nih.gov Additionally, benzylpiperazine and phenylpiperazine derivatives have been shown to inhibit various cytochrome P450 (CYP) isoenzymes, such as CYP2D6, CYP1A2, and CYP3A4, which are involved in drug metabolism. researchgate.net

Table 2: Enzyme Inhibition Data for Structurally Related Piperazine Derivatives

| Compound Class | Enzyme Target | Inhibition Potency | Mechanism |

| Piperazine-substituted chalcones | MAO-B | IC50: 0.65 - 0.71 µM; Ki: 0.53 - 0.63 µM | Competitive |

| Biphenylpiperazine derivatives | MAO-B | IC50: 53 nM; Ki: 17 nM | Mixed competitive |

| Pyridazinobenzylpiperidine derivatives | MAO-B | IC50: 0.203 µM; Ki: 0.155 µM | Competitive, Reversible |

| Benzylpiperazines and Phenylpiperazines | CYP2D6, CYP1A2, CYP3A4 | Inhibitory effects observed | Not specified |

This table provides examples of enzyme inhibition by different classes of piperazine derivatives and is not specific to this compound.

Investigation of Signaling Pathway Modulation Following Target Engagement

While direct studies on the signaling pathway modulation of this compound are not extensively detailed in the provided information, the broader class of molecules containing phenylpiperazine moieties has been investigated for its effects on critical cellular signaling pathways. For instance, derivatives incorporating a phenylpiperazine side chain have been explored as inhibitors of the mammalian target of rapamycin (mTOR). The mTOR protein is a pivotal regulator of cell growth and proliferation. nih.gov It forms two distinct complexes, mTORC1 and mTORC2, which together integrate signals from growth factors, nutrients, and cellular energy levels to control processes like mRNA translation, ribosome biogenesis, and autophagy. nih.gov

Hyperactivation of the PI3K/Akt/mTOR signaling pathway is a common feature in various cancers, making mTOR a significant therapeutic target. nih.gov Inhibitors containing a phenylpiperazine group have been developed to target the ATP-binding site of the mTOR kinase domain. nih.gov Engagement of these inhibitors with mTOR leads to the downregulation of the phosphorylation of its key downstream effectors. mTORC1 regulates mRNA translation through the phosphorylation of S6K1 and 4EBP1, while mTORC2 is involved in cell survival via phosphorylation of Akt/PKB. nih.gov The modulation of this pathway by potent and selective inhibitors can thus have significant implications for controlling cell growth and proliferation in pathological conditions. nih.gov

Allosteric Modulation Studies of Biological Targets by this compound Analogues

The concept of allosteric modulation, where a compound binds to a site on a receptor distinct from the primary (orthosteric) binding site to modulate its activity, has been a fruitful area of research for analogues of piperazine-containing compounds. Studies on analogues of TBPB (1-(1'-(2-Methylbenzyl)-[1,4'-bipiperidin]-4-yl)-1H-benzo[d]imidazol-2(3H)-one), a selective M1 muscarinic acetylcholine receptor (mAChR) allosteric agonist, have revealed important structure-activity relationships. nih.gov The M1 mAChR is a G-protein coupled receptor involved in various central nervous system functions, and its selective modulation is a therapeutic goal for several disorders. nih.gov

In a study of TBPB analogues, subtle structural modifications to the piperidine (B6355638) and benzimidazolone scaffolds led to significant variations in M1 partial agonism while maintaining selectivity over other mAChR subtypes (M2-M5). nih.gov For example, the introduction of a fluorine atom to the benzimidazolinone ring of TBPB analogues resulted in compounds with sub-micromolar EC50 values and high efficacy, without significant off-target effects like D2 dopamine receptor inhibition. nih.gov

| Compound | M1 EC50 (nM) | M1 % Efficacy (CCh max) | D2 IC50 (µM) |

| 20b | 850 | 85% | >10 |

| 20c | 760 | 84% | >10 |

This table presents the activity of fluorine-substituted TBPB analogues, demonstrating potent and selective M1 allosteric agonism. nih.gov

Another area where allosteric modulation by related structures has been investigated is the N-methyl-D-aspartate receptor (NMDAR). nih.gov Derivatives of 3-benzazepine have been shown to act as negative allosteric modulators of GluN2B-containing NMDARs by binding to the ifenprodil pocket located at the interface of the amino-terminal domain (ATD) and the ligand-binding domain (LBD). nih.gov This binding event stabilizes a non-conductive state of the receptor, thereby inhibiting its function. nih.gov The allosteric modulation pathway involves the immobilization of an α5-helix that connects the ATD to the LBD, leading to receptor inhibition. nih.gov

Metabolic Stability in In Vitro Enzymatic Systems

The metabolic stability of a compound is a critical parameter in drug discovery, as it determines its resistance to biotransformation and influences its pharmacokinetic profile. researchgate.net In vitro methods are widely used in the early stages of drug development to predict the in vivo metabolism of new chemical entities. researchgate.net These studies are often conducted using subcellular fractions of liver cells, such as microsomes, which are rich in drug-metabolizing enzymes, particularly cytochrome P450s. researchgate.net

The assessment of metabolic stability typically involves incubating the test compound with liver microsomes in the presence of necessary cofactors like NADPH. The concentration of the compound is then measured at different time points using analytical techniques such as liquid chromatography-mass spectrometry (LC-MS/MS). researchgate.net From this data, key parameters like the in vitro half-life (t1/2) and intrinsic clearance (CLint) can be calculated. researchgate.net A short half-life and high clearance generally indicate poor metabolic stability, suggesting that the compound may be rapidly eliminated from the body.

While specific data on the metabolic stability of this compound was not available in the provided search results, the general procedures for such an assessment are well-established. For example, in a study of a hydrazone derivative, its metabolic stability was determined using rat liver microsomes. The analysis revealed that the compound's stability was highly dependent on the presence of cofactors, remaining stable in buffer and in the absence of cofactors. researchgate.net Such studies are crucial for identifying potential metabolic liabilities of a compound early in the drug development process. researchgate.net

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies with 4 Benzyl 1 Methyl 3 Phenylpiperazine Analogues

Design Principles for 4-Benzyl-1-methyl-3-phenylpiperazine Analogues

The design of analogues based on the this compound scaffold is guided by established medicinal chemistry principles aimed at modulating interactions with specific biological targets. The piperazine (B1678402) ring is a common motif in drug discovery, often serving as a central scaffold to orient pharmacophoric groups in the correct spatial arrangement for optimal receptor binding. mdpi.com It can also improve physicochemical properties, such as aqueous solubility, which are critical for drug development.

Key design principles for analogues of this compound include:

Scaffold Hopping and Modification : Replacing or modifying the core piperazine ring to alter conformational rigidity and the spatial orientation of substituents. For instance, comparing piperazine derivatives to their piperidine (B6355638) counterparts reveals that the additional nitrogen atom in the piperazine ring can introduce new interaction points (e.g., hydrogen bonding) or alter the binding mode at the target receptor. nih.gov

Systematic Substituent Modification : Introducing a variety of substituents on the phenyl and benzyl (B1604629) aromatic rings to probe the steric, electronic, and hydrophobic requirements of the receptor binding pocket. This systematic approach helps to build a comprehensive SAR. acs.org

Bioisosteric Replacement : Substituting functional groups with other groups that have similar physical or chemical properties to enhance target affinity, improve selectivity, or optimize pharmacokinetic properties. For example, replacing a phenyl ring with a bioisosteric heterocycle.

Conformational Constraint : Introducing structural modifications that reduce the number of possible conformations. This can lock the molecule into a more bioactive conformation, potentially increasing affinity and selectivity.

The development of 1-methyl-3-phenylpiperazine (B26559) as a key intermediate for the antidepressant Mirtazapine highlights the utility of this core structure in designing CNS-active agents. arkat-usa.orggoogle.comgoogle.com The design strategy often focuses on achieving selectivity for specific receptor subtypes, such as dopamine (B1211576) (D2 vs. D3) or serotonin (B10506) receptors, by fine-tuning the substitution patterns on the core scaffold. nih.gov

Impact of Aromatic and Aliphatic Substituent Modifications on Molecular Interactions

Modifications to the aromatic rings (benzyl and phenyl) and any aliphatic linkers are fundamental to SAR studies of this compound analogues. These changes directly influence how the ligand fits into and interacts with the binding site of a biological target.

Studies on arylalkyl 4-benzylpiperazine derivatives have shown that these compounds can be potent ligands for sigma receptors. acs.orgnih.gov The two aromatic moieties, corresponding to the benzyl and phenyl groups in the parent structure, often occupy primary and secondary hydrophobic domains within the receptor binding site. acs.orgnih.gov

Key findings on substituent modifications include:

Aromatic Ring Substitution : The position and electronic nature of substituents on the phenyl ring are critical for affinity and selectivity. For example, in a series of hydantoin-phenylpiperazines, substitution at the ortho position with an electron-withdrawing group was favorable for affinity at both 5-HT1A and α1 receptors. nih.gov In contrast, the meta position was identified as a key determinant for selectivity between these two receptors, with the 5-HT1A receptor accommodating bulkier substituents than the α1 receptor. nih.gov The para position was found to be sterically restricted for both receptors. nih.gov

Nature of the Aralkyl Group : The nature of the group attached to the N4-benzyl position significantly impacts affinity. In studies of 4-benzylpiperidine (B145979) derivatives, systematic modifications to this aralkyl moiety led to a wide range of affinities for σ₁ and σ₂ receptors. nih.govresearchgate.net For example, replacing the benzyl group with other arylalkyl groups like naphthylmethyl can modulate potency. nih.gov

Aliphatic Chain Length : In related arylpiperazine series, the length of the alkyl chain connecting the piperazine ring to another pharmacophoric element is crucial for modulating affinity and selectivity. nih.gov

| Modification Site | Substituent Type/Change | Observed Impact on Molecular Interactions | Reference |

|---|---|---|---|

| Phenyl Ring (Ortho-position) | Group with negative potential | Favorable for affinity at 5-HT1A and α1 receptors. | nih.gov |

| Phenyl Ring (Meta-position) | Bulky substituents | Better accommodated by 5-HT1A receptors compared to α1 receptors, influencing selectivity. | nih.gov |

| Phenyl Ring (Para-position) | General substituents | Region has limited accessible volume, suggesting steric hindrance is a key factor. | nih.gov |

| N4-Benzyl Group | Replacement with other arylalkyl groups (e.g., naphthylmethyl) | Modulates potency at sigma receptors. | nih.gov |

Influence of Piperazine Ring Substitutions on Target Affinity and Selectivity

Direct substitution on the piperazine ring of this compound analogues can profoundly affect their pharmacological profile. The piperazine ring is not merely a linker; its substituents can influence the molecule's conformation, basicity, and ability to form specific interactions with a target.

Research on related 1-piperazino-3-arylindans has demonstrated that substitutions on the piperazine ring can significantly enhance receptor affinity and selectivity. nih.govdocumentsdelivered.com Key observations include:

Small Alkyl Substituents : The introduction of small substituents, such as a methyl or dimethyl group, at the 2-position of the piperazine ring can lead to a significant increase in affinity for the D1 dopamine receptor. nih.govdocumentsdelivered.com

Spirocyclic Substituents : Similarly, incorporating small spirocyclic systems (e.g., spirocyclobutyl or spirocyclopentyl) at the piperazine 2-position also results in potent D1 antagonism. nih.govdocumentsdelivered.com

Altering Binding Mode : Substituents on the piperazine ring may induce a different binding mode at the receptor site. This could explain the observed shifts in affinity and selectivity, potentially by forcing the main pharmacophoric elements into a more optimal orientation for a specific receptor subtype (e.g., D1 vs. D2). nih.gov

The N1-methyl group in this compound is a critical feature. Its presence blocks metabolism at this position and influences the basicity and steric profile of the nitrogen atom, which is often a key interaction point with acidic residues (like aspartate) in aminergic G-protein coupled receptors.

| Piperazine Substitution Position | Substituent Type | Observed Effect on Target Affinity/Selectivity | Reference |

|---|---|---|---|

| Position 2 | Methyl, Dimethyl | Significantly increased affinity for D1 dopamine receptors. | nih.govdocumentsdelivered.com |

| Position 2 | Spirocyclobutyl, Spirocyclopentyl | Resulted in potent D1 antagonism. | nih.govdocumentsdelivered.com |

| Position 1 (Nitrogen) | Methyl group (vs. H) | Blocks N-dealkylation metabolism and modifies basicity and steric interactions at the receptor. | General Principle |

Stereochemical Influences on Target Engagement and Ligand Efficiency

The presence of a chiral center at the C3 position of the piperazine ring in this compound means the compound can exist as two enantiomers (R and S). Biological systems, particularly receptor binding sites, are inherently chiral, being composed of L-amino acids. Consequently, enantiomers of a drug can exhibit significantly different pharmacological properties.

Stereochemistry plays a crucial role in several aspects of drug action:

Differential Receptor Affinity : One enantiomer often fits much better into the binding pocket than the other, leading to a large difference in binding affinity.

Functional Selectivity : Enantiomers can have different functional effects at the same receptor; for example, one might be an agonist while the other is an antagonist.

Pharmacokinetic Differences : Enantiomers can be metabolized at different rates by chiral enzymes, leading to different plasma concentrations and durations of action.

In studies of structurally related trans-1-piperazino-3-phenylindans, the two enantiomers displayed distinct pharmacological profiles. nih.govdocumentsdelivered.com One set of enantiomers acted as potent receptor antagonists, while their mirror-image counterparts were found to be inhibitors of dopamine and norepinephrine (B1679862) reuptake. nih.govdocumentsdelivered.com This demonstrates that the specific 3D arrangement of the phenyl group relative to the piperazine core dictates the type of interaction with CNS targets. For this compound analogues, the orientation of the C3-phenyl group is therefore a critical determinant of both target engagement and the resulting biological response.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.com For derivatives of this compound, QSAR models can predict the activity of novel analogues and provide insight into the physicochemical properties that govern their interaction with a biological target.

A typical QSAR study involves several steps:

Data Set Assembly : A series of structurally related compounds with experimentally determined biological activities (e.g., Ki or IC₅₀ values) is collected.

Descriptor Calculation : A wide range of molecular descriptors, which quantify various aspects of a molecule's structure (e.g., steric, electronic, hydrophobic, topological), are calculated for each compound.

Model Generation : Statistical methods, such as Multiple Linear Regression (MLR), are used to build an equation that relates a subset of the most relevant descriptors to the observed biological activity. mdpi.com

Model Validation : The predictive power of the QSAR model is rigorously tested using internal (e.g., cross-validation) and external validation (using a set of compounds not included in the model generation).

For arylpiperazine derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) have been successfully applied. nih.gov In a study on hydantoin-phenylpiperazines, CoMFA models rationalized how steric and electrostatic fields around the molecules modulate their affinity for 5-HT1A and α1 receptors. nih.gov Such models generate 3D contour maps that visualize regions where, for example, bulky groups or positive electrostatic potential would increase or decrease activity, providing a powerful visual guide for drug design. QSAR studies on piperazine derivatives have identified several key descriptors correlated with biological activity, including the lowest unoccupied molecular orbital energy (ELUMO), molar refractivity (MR), and topological polar surface area (PSA). mdpi.com

Development of Pharmacophore Models Based on this compound Structure

A pharmacophore model is an abstract representation of the key steric and electronic features that are necessary for a molecule to interact with a specific biological target. It defines the essential 3D arrangement of features like hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and ionizable groups. nih.govmdpi.com

For ligands based on the this compound scaffold, pharmacophore models are invaluable for virtual screening of compound libraries and for guiding the design of new, potent, and selective analogues. nih.gov Based on the structure and known targets of related compounds, a pharmacophore model for this class would likely include:

A Positive Ionizable (PI) Feature : Corresponding to the basic nitrogen atom of the piperazine ring (typically the N1 atom), which is protonated at physiological pH and can form an ionic bond with an acidic residue (e.g., Asp) in the receptor. nih.gov

Two Hydrophobic/Aromatic (H/Ar) Features : One feature corresponding to the C3-phenyl ring and the other to the N4-benzyl ring. The distance and relative orientation between these two hydrophobic groups are critical for fitting into the receptor's primary and secondary hydrophobic pockets. nih.gov

Hydrogen Bond Acceptor/Donor Features : Depending on the specific target and any substituents on the aromatic rings.

Pharmacophore models for sigma receptor ligands, for which benzylpiperazines show high affinity, typically consist of a central basic amine flanked by two hydrophobic domains. acs.orgnih.gov The this compound structure fits this model well, with the piperazine nitrogen serving as the basic core and the phenyl and benzyl groups occupying the hydrophobic sites. nih.gov These models serve as a powerful hypothesis about the essential ligand-receptor interactions and can be refined as more structural and activity data become available.

Computational and Theoretical Investigations of 4 Benzyl 1 Methyl 3 Phenylpiperazine

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor or target, typically a protein). This method is crucial in drug discovery for screening virtual libraries of compounds and for understanding the structural basis of ligand-target interactions.

Docking simulations place the ligand, 4-Benzyl-1-methyl-3-phenylpiperazine, into the binding site of a target protein, generating multiple possible binding poses. Each pose is evaluated, and the most favorable ones are analyzed to understand the interaction network. This network consists of all the non-covalent interactions that stabilize the ligand-protein complex.

For phenylpiperazine derivatives, these interactions commonly include:

Hydrophobic Interactions: The phenyl and benzyl (B1604629) groups of the ligand are likely to engage in hydrophobic interactions with nonpolar amino acid residues in the target's binding pocket.

π-π Stacking: The aromatic rings of the ligand can stack with the rings of aromatic amino acids like Tyrosine (Tyr), Phenylalanine (Phe), and Tryptophan (Trp). Studies on other phenylpiperazine derivatives have shown that the phenylpiperazine moiety often slides between nucleic acid bases or interacts with aromatic residues in a protein's active site nih.gov.

Hydrogen Bonding: While this compound lacks classical hydrogen bond donors, the nitrogen atoms of the piperazine (B1678402) ring can act as hydrogen bond acceptors, interacting with donor residues such as Serine, Threonine, or the backbone amides of the protein.

Cation-π Interactions: The positively charged nitrogen of the piperazine ring (if protonated) can interact favorably with the electron-rich face of an aromatic ring.

An analysis of a docked pose would identify the specific amino acid residues involved in these interactions and the distances between them, providing a detailed map of how the compound is anchored within the binding site. For example, in studies of similar compounds, interactions with key aspartate (Asp) and glycine (Gly) residues have been observed nih.gov.

| Interaction Type | Potential Ligand Moiety Involved | Potential Interacting Amino Acid Residues | Typical Distance (Å) |

|---|---|---|---|

| π-π Stacking | Phenyl ring, Benzyl ring | Phe, Tyr, Trp | 3.5 - 4.5 |

| Hydrophobic | Phenyl, Benzyl, Piperazine ring | Ala, Val, Leu, Ile, Met | 3.0 - 5.0 |

| Hydrogen Bond (Acceptor) | Piperazine Nitrogens | Ser, Thr, Asn, Gln, Tyr | 2.5 - 3.5 |

| π-Sulfur Interaction | Phenyl ring, Benzyl ring | Met | 3.5 - 5.5 |

Docking algorithms use scoring functions to estimate the binding affinity (or binding free energy) between a ligand and a target. This score is typically expressed in units of kcal/mol, with a more negative value indicating a more favorable, higher-affinity interaction. These scores are used to rank different ligands or different binding poses of the same ligand.

A hypothetical docking run of this compound against a protein target might yield results like those presented in the table below. The top-ranked poses, characterized by the lowest binding energies, would be prioritized for further analysis. For instance, studies on related benzamide derivatives targeting butyrylcholinesterase showed that compounds with favorable docking scores also exhibited potent enzyme inhibition .

| Pose ID | Estimated Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|

| 1 | -9.8 | Tyr805, DT9, DA12 |

| 2 | -9.5 | Phe328, Met762 |

| 3 | -9.1 | Asp463, Gly488 |

| 4 | -8.7 | Leu330, Val360 |

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Stability

While molecular docking provides a static snapshot of binding, molecular dynamics (MD) simulations offer a dynamic view. By simulating the movements of atoms over time (from nanoseconds to microseconds), MD can assess the stability of the ligand-protein complex and explore the conformational flexibility of both the ligand and the target.

For this compound, an MD simulation would be initiated from the best-docked pose. The simulation would reveal whether the key interactions identified in docking are maintained over time. A stable binding is often indicated by a low root-mean-square deviation (RMSD) of the ligand's position relative to the protein's binding site.

In a comprehensive study on phenyl-piperazine scaffolds, extended MD simulations were used to evaluate conformational changes in the target protein, eIF4A1. nih.govresearchgate.net. The simulations showed that the binding of an active compound could induce and sustain a "closed" or active conformation of the protein, a dynamic insight unattainable through docking alone nih.gov. Similarly, an MD simulation of this compound would analyze its ability to induce or stabilize specific functional conformations of its target, confirming the stability of the predicted binding mode and providing a more accurate estimation of binding free energy.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, often performed using Density Functional Theory (DFT), investigate the electronic properties of a molecule from first principles. These calculations provide a fundamental understanding of molecular structure, stability, and reactivity.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO represents the ability of a molecule to donate an electron, while the energy of the LUMO represents its ability to accept an electron. The energy gap between these two orbitals (ΔE = ELUMO – EHOMO) is a crucial parameter for determining a molecule's chemical reactivity and kinetic stability researchgate.netnih.govcolab.ws.

A small HOMO-LUMO gap implies that a molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO nih.gov.

A large HOMO-LUMO gap suggests high stability and low chemical reactivity.

For this compound, DFT calculations would determine the energies of these orbitals. The distribution of the HOMO and LUMO across the molecule would indicate the most probable sites for electron donation and acceptance, respectively.

| Parameter | Hypothetical Value (eV) | Interpretation |

|---|---|---|

| EHOMO | -6.25 | Energy of the highest occupied molecular orbital (electron-donating ability) |

| ELUMO | -1.20 | Energy of the lowest unoccupied molecular orbital (electron-accepting ability) |

| Energy Gap (ΔE) | 5.05 | Indicates high molecular stability and relatively low chemical reactivity |

The Molecular Electrostatic Potential Surface (MESP) map is a visual representation of the charge distribution around a molecule. It is used to predict how molecules will interact with each other and to identify regions that are prone to electrophilic or nucleophilic attack chemrxiv.orgmdpi.comnih.gov. The MESP is color-coded:

Red: Regions of most negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack and can act as hydrogen bond acceptors researchgate.net.

Blue: Regions of most positive electrostatic potential (electron-poor), which are susceptible to nucleophilic attack researchgate.net.

Green/Yellow: Regions of intermediate or neutral potential.

For this compound, an MESP map would likely show negative potential (red or yellow) around the two nitrogen atoms of the piperazine ring, identifying them as the primary sites for hydrogen bonding and interaction with positively charged species researchgate.net. The aromatic rings would exhibit negative potential above and below the plane due to the π-electron cloud, while the hydrogen atoms would show regions of positive potential (blue or green). This analysis provides a powerful, visual guide to the molecule's reactive behavior xisdxjxsu.asia.

Advanced Analytical Techniques for the Characterization and Quantification of 4 Benzyl 1 Methyl 3 Phenylpiperazine in Research Contexts

Chromatographic Methods for Purity Assessment and Separation

Chromatography is indispensable for separating 4-Benzyl-1-methyl-3-phenylpiperazine from reaction precursors, by-products, and other impurities. It is also the primary method for determining the purity of the final compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a key technique for monitoring the progress of chemical reactions that synthesize or modify this compound and for assessing the purity of the final product. ambeed.comgoogle.com In synthetic pathways, such as the debenzylation of this compound to form 1-methyl-3-phenylpiperazine (B26559), HPLC is used to confirm the completion of the reaction. ambeed.comgoogle.com For instance, the hydrogenation of the benzyl (B1604629) group can be monitored until the starting material is no longer detected. google.com

Following synthesis and purification, HPLC is used to determine the purity level of the compound. Reports in scientific literature and patents have demonstrated the capability of HPLC to confirm the purity of related compounds, with results showing purities as high as 99.15% to 100%. google.com The choice of column (typically a reversed-phase column like C18), mobile phase composition (often a mixture of acetonitrile (B52724) or methanol (B129727) and water with additives like formic acid or trifluoroacetic acid), and detector (usually UV-Vis) are optimized to achieve baseline separation of the target compound from any potential impurities.

| Parameter | Typical Conditions for Analysis of Substituted Piperazines |

| Stationary Phase (Column) | Reversed-phase (e.g., C18, C8), 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile/Methanol and Water (often with 0.1% Formic Acid or TFA) |

| Flow Rate | 0.8 - 1.2 mL/min |

| Detector | UV-Vis (typically at 254 nm, where the phenyl and benzyl groups absorb) |

| Column Temperature | Ambient to 40 °C |

| This table presents typical starting parameters for developing an HPLC method for piperazine (B1678402) derivatives. |

Gas Chromatography (GC)

Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS), is another powerful tool for the analysis of this compound. Due to its volatility, the compound is amenable to GC analysis. GC offers high resolution and is particularly effective for separating volatile impurities.

A significant application of GC in this context is chiral separation. Since the C3 position of the piperazine ring is a stereocenter, this compound exists as a pair of enantiomers. Chiral GC columns can be used to separate these enantiomers, which is critical in stereoselective synthesis and pharmacological studies. Research on the downstream product, 1-methyl-3-phenylpiperazine, has shown that chiral GC separation is possible, with distinct retention times for the different enantiomers. ambeed.com This indicates that a similar approach would be successful for the parent benzyl-protected compound. Furthermore, GC coupled with infrared detection (GC-IRD) has proven to be an excellent method for differentiating between regioisomers of other benzylpiperazine derivatives. auburn.edu

Spectroscopic Techniques for Structural Elucidation and Conformation (e.g., NMR, Mass Spectrometry, IR)

Spectroscopic techniques are vital for confirming the molecular structure of this compound. They provide detailed information about the connectivity of atoms, the molecular weight, and the arrangement of functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for the structural elucidation of this compound in solution. Both ¹H-NMR and ¹³C-NMR provide a wealth of information.

¹H-NMR spectra confirm the presence of all proton environments in the molecule. google.com The aromatic protons of the benzyl and phenyl groups typically appear as a complex multiplet in the range of δ 7.17–7.50 ppm. google.com The protons on the piperazine ring exhibit complex splitting patterns and chemical shifts due to their diastereotopic nature and conformational rigidity. Signals for these protons are generally found between δ 2.08 and δ 3.83 ppm. google.com The sharp singlet for the N-methyl group is a key identifier, typically appearing around δ 2.27 ppm. google.com

¹³C-NMR spectroscopy complements the proton data by identifying all unique carbon atoms. The spectra show distinct signals for the aromatic carbons, the aliphatic carbons of the piperazine ring, the benzylic methylene (B1212753) carbon, and the N-methyl carbon.

Dynamic NMR studies on related asymmetrically substituted piperazines reveal that these molecules can exhibit complex spectral behavior due to restricted rotation around the N-C(O) amide bond (in precursors) and slow interconversion of the piperazine ring's chair conformations. nih.govrsc.orgrsc.org This can lead to the broadening or splitting of NMR signals at room temperature. nih.govrsc.org Temperature-dependent NMR studies can be used to probe these conformational dynamics and calculate the energy barriers for ring inversion and bond rotation. rsc.org

Table of Typical ¹H-NMR Spectral Data for this compound

| Protons | Chemical Shift (δ ppm) in CDCl₃ | Multiplicity | Integration |

|---|---|---|---|

| Piperazine Ring Protons | 2.08–2.24 | Multiplet (m) | 3H |

| N-CH₃ | 2.27 | Singlet (s) | 3H |

| Piperazine Ring Protons | 2.73–2.88 | Multiplet (m) | 4H |

| Benzyl CH₂ & Piperazine CH | 3.39–3.83 | Multiplet (m) | 3H |

| Aromatic Protons (Phenyl & Benzyl) | 7.17–7.50 | Multiplet (m) | 10H |

Data derived from patent literature describing the synthesis of the compound. google.com

Mass Spectrometry (MS/MS)

Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of this compound, which helps to confirm its identity. When coupled with a chromatographic inlet like GC or LC, it becomes a powerful tool for identifying the compound in complex mixtures.

In electrospray ionization (ESI) mode, the compound is typically observed as its protonated molecule, [M+H]⁺. For this compound (C₁₈H₂₂N₂), the expected exact mass of the neutral molecule is 266.1783 g/mol , leading to a protonated ion at m/z 267.1861.

Tandem mass spectrometry (MS/MS) provides further structural information through controlled fragmentation of the parent ion. The most characteristic fragmentation pathway for N-benzylpiperazines involves the cleavage of the benzylic C-N bond, leading to the formation of a stable tropylium (B1234903) ion at m/z 91. Other significant fragments would arise from the cleavage of the piperazine ring. Analysis of the de-benzylated analog, 1-methyl-3-phenylpiperazine, shows a characteristic base peak at m/z 58 (C₃H₈N⁺), resulting from cleavage of the piperazine ring. ambeed.com Similar fragmentation would be expected for the title compound.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in the this compound molecule by probing their vibrational modes.

The IR spectrum would show characteristic absorption bands. Aromatic C-H stretching vibrations from the phenyl and benzyl groups are expected above 3000 cm⁻¹. Aliphatic C-H stretching from the methyl and piperazine ring methylene groups are observed in the 2800-3000 cm⁻¹ region. niscpr.res.in The C-N stretching vibrations of the tertiary amines in the piperazine ring typically produce bands in the 1125-1170 cm⁻¹ region. acs.org The presence of the monosubstituted phenyl and benzyl groups will give rise to strong bands in the fingerprint region, particularly C-H out-of-plane bending vibrations between 690-770 cm⁻¹.

Raman spectroscopy provides complementary information. Aromatic ring stretching vibrations typically give strong signals in the 1580-1620 cm⁻¹ region. The symmetric "ring breathing" mode of the monosubstituted benzene (B151609) ring gives a sharp band near 1000 cm⁻¹.

Table of Expected IR and Raman Vibrational Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Type of Vibration |

|---|---|---|

| Aromatic C-H | 3000 - 3100 | Stretching |

| Aliphatic C-H (CH₃, CH₂) | 2800 - 3000 | Stretching |

| C=C Aromatic | 1450 - 1600 | Ring Stretching |

| C-N Tertiary Amine | 1125 - 1170 | Stretching |

| Aromatic C-H | 690 - 900 | Out-of-plane Bending |

These are generalized ranges for the specified functional groups based on typical values for related molecules. niscpr.res.inacs.org

UV-Visible Spectroscopy

UV-Visible spectroscopy is a valuable technique for the preliminary identification and quantification of aromatic compounds. The electronic transitions within the phenyl and benzyl chromophores of this compound are expected to produce a characteristic absorption spectrum. The unsubstituted piperazine ring itself does not absorb significantly in the standard UV range. researchgate.net However, the introduction of aromatic substituents gives rise to distinct absorption bands.

The UV spectrum of this compound would be primarily influenced by the π → π* transitions of the benzene rings. For comparison, data from structurally related piperazine derivatives can provide insight into the expected spectral properties. For instance, 1-benzylpiperazine (B3395278) (BZP) exhibits an absorbance maximum at approximately 193 nm, while other phenyl- and benzyl-substituted piperazines show maxima at similar wavelengths. unodc.org The absorption spectrum for 1-phenylpiperazine (B188723) is also well-documented. nist.gov The specific substitution pattern on the this compound molecule, including the methyl and phenyl groups, would cause slight shifts (either bathochromic or hypsochromic) in the absorption maxima compared to these simpler analogues.

In a research context, HPLC coupled with a UV detector is a common application. Derivatization techniques can be employed for piperazine-containing compounds that lack a strong chromophore to enhance UV activity, though this is not necessary for this compound due to its inherent aromaticity. researchgate.nettandfonline.com

| Compound | Maximum Absorbance (λmax, nm) | Reference |

|---|---|---|

| 1-Benzylpiperazine (BZP) | 193 | unodc.org |

| 1-(2-Methoxyphenyl)piperazine (2-MeOPP) | 206 | unodc.org |

| 1-(3-Trifluoromethylphenyl)piperazine (TFMPP) | 202 | unodc.org |

| Piperazine Ferulate | 286.2, 309.5 | nih.gov |

X-ray Crystallography for Solid-State Structure Determination of this compound and its Complexes

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique would provide precise information on bond lengths, bond angles, and the conformational geometry of this compound. While specific crystallographic data for this exact compound is not publicly available, extensive research on related substituted piperazines establishes a strong basis for predicting its solid-state structure.

Studies on numerous piperazine derivatives consistently show that the six-membered piperazine ring adopts a stable chair conformation. iucr.orgiucr.orgresearchgate.netnih.gov This conformation minimizes steric strain. In the case of this compound, the bulky benzyl and phenyl substituents would likely occupy equatorial positions to further reduce steric hindrance.

The crystal structure of 1-Benzhydryl-4-benzylpiperazine, a closely related N,N'-disubstituted piperazine, was determined to crystallize in the monoclinic space group Pn. wm.edu Its piperazine ring also exhibits a chair conformation. Similarly, various 1-phenylpiperazinium salts have been analyzed, consistently revealing a chair conformation for the piperazine ring. nih.gov The analysis of these related structures allows for a detailed and confident prediction of the key structural features of this compound. The crystal packing would likely be influenced by weak intermolecular interactions, such as van der Waals forces and potential C-H···π interactions involving the aromatic rings.

| Compound | Crystal System | Space Group | Key Structural Feature | Reference |

|---|---|---|---|---|

| Piperazine | Monoclinic | P2₁/n | Chair conformation, molecule on inversion center | iucr.org |

| 1,4-Diphenethylpiperazine | Monoclinic | C2/c | Tetrahedral geometry at nitrogen atoms | wm.edu |

| 1-Benzhydryl-4-benzylpiperazine | Monoclinic | Pn | Entire molecule in asymmetric unit | wm.edu |

| 4-phenylpiperazin-1-ium trifluoroacetate | Triclinic | P-1 | Protonated piperazine ring in chair conformation | nih.gov |

Electrochemical Methods in Research Settings